Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The process typically includes the following steps:
Preparation of Platinum Complex: Platinum(II) chloride is reacted with (1R,2R)-1,2-cyclohexanediamine to form a platinum-diamine complex.
Formation of Diaqua Complex: The platinum-diamine complex is then treated with nitric acid to replace the chloride ligands with water molecules, resulting in the formation of diaquodiaminocyclohexaneplatinum dinitrate.
Industrial Production Methods
Industrial production methods for diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:
Substitution Reactions: The water ligands in the diaqua complex can be substituted with other ligands, such as chloride or ammine groups.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state from +2 to +4 and vice versa.
Common Reagents and Conditions
Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:
Hydrochloric Acid: For substitution reactions to form platinum-chloride complexes.
Ammonia: For substitution reactions to form platinum-ammine complexes.
Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.
Major Products
The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .
Scientific Research Applications
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, has several scientific research applications, particularly in the field of medicinal chemistry:
Anti-Cancer Research: It is studied for its potential to inhibit the growth of cancer cells by forming DNA cross-links, which prevent DNA replication and transcription.
Imaging Contrast Agent: It is also investigated as a dual therapeutic and imaging contrast agent, providing both treatment and diagnostic capabilities.
Biological Studies: Researchers use this compound to study the mechanisms of platinum-based drugs and their interactions with biological molecules.
Mechanism of Action
The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anti-cancer drug with a similar mechanism of action.
Oxaliplatin: Another platinum-based drug used in chemotherapy, known for its effectiveness against colorectal cancer.
Uniqueness
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, is unique due to its specific stereochemistry and the presence of the (1R,2R)-1,2-cyclohexanediamine ligand. This configuration provides distinct chemical and biological properties compared to other platinum-based drugs. Its potential as a dual therapeutic and imaging agent also sets it apart from other compounds .
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQRBLPJNTJBE-RQDPQJJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4O8Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94042-08-7 |
Source
|
Record name | Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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